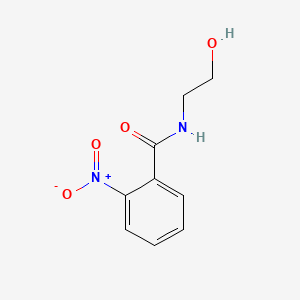

N-(2-Hydroxyethyl)-2-nitrobenzamide

CAS No.: 84946-14-5

Cat. No.: VC16984845

Molecular Formula: C9H10N2O4

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84946-14-5 |

|---|---|

| Molecular Formula | C9H10N2O4 |

| Molecular Weight | 210.19 g/mol |

| IUPAC Name | N-(2-hydroxyethyl)-2-nitrobenzamide |

| Standard InChI | InChI=1S/C9H10N2O4/c12-6-5-10-9(13)7-3-1-2-4-8(7)11(14)15/h1-4,12H,5-6H2,(H,10,13) |

| Standard InChI Key | DDHRZXUHAFEJIO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCO)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, N-(2-hydroxyethyl)-2-nitrobenzamide, reflects its bifunctional design: a benzamide core with substituents at the amide nitrogen (2-hydroxyethyl) and the benzene ring (2-nitro). The SMILES notation C1=CC=C(C(=C1)C(=O)NCCO)[N+](=O)[O-] confirms the ortho nitro placement relative to the amide carbonyl . X-ray crystallography data, though unavailable for this specific derivative, suggests a planar aromatic system with intramolecular hydrogen bonding between the hydroxyethyl oxygen and amide hydrogen, stabilizing the trans-amide conformation.

Table 1: Key Molecular Descriptors

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The most reported route involves a two-step protocol:

-

Acyl Chloride Formation: 2-Nitrobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux to yield 2-nitrobenzoyl chloride. Excess SOCl₂ is removed via distillation.

-

Amidation: The acyl chloride is treated with 2-aminoethanol in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding the product in ~65% isolated purity .

Critical Parameters:

-

Temperature Control: Exothermic amidation requires strict cooling to prevent epoxide formation from 2-aminoethanol.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials and hydroxylated byproducts .

Industrial Production Challenges

Scaling this synthesis faces hurdles:

-

Nitro Group Instability: High-temperature processing risks nitro group reduction or ring nitration .

-

Solvent Recovery: THF’s low boiling point (66°C) complicates large-scale solvent recycling. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) are being explored for improved safety and sustainability.

Physicochemical and Spectroscopic Profiles

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point range of 126–130°C, with decomposition onset at 190°C due to nitro group elimination . The compound is hygroscopic, requiring storage under nitrogen at 2–8°C .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 8 Hz, 1H, ArH), 7.85 (t, J = 8 Hz, 1H, ArH), 7.72 (d, J = 8 Hz, 1H, ArH), 7.58 (t, J = 8 Hz, 1H, ArH), 4.85 (t, 1H, OH), 3.55 (q, 2H, CH₂OH), 3.40 (t, 2H, NHCH₂) .

-

¹³C NMR (100 MHz, DMSO-d₆): δ 167.5 (C=O), 148.2 (NO₂), 134.1, 131.5, 129.8, 128.3 (ArC), 61.2 (CH₂OH), 42.7 (NHCH₂) .

Mass Spectrometry

GC-MS (EI+) shows a molecular ion peak at m/z 210.1 ([M]⁺), with fragmentation ions at m/z 166 (loss of CO₂), 120 (C₆H₄NO₂⁺), and 76 (C₃H₆NO⁺) .

| Metabolite | IC₅₀ (μM) | Alkylating Reactivity (k, s⁻¹) |

|---|---|---|

| Parent Compound | 450 | 0.002 |

| Hydroxylamine | 1.5 | 0.87 |

| Amine | 2.1 | 0.65 |

Data adapted from ; reactivity measured by 4-(4-nitrobenzyl)pyridine (NBP) assay.

Mechanism of Action

The hydroxylamine metabolite generates bifunctional alkylating species, forming DNA cross-links that evade nucleotide excision repair (NER) in NER-deficient cells . This mirrors the Knox model, where bioactivation creates cytotoxic N-acetoxy intermediates .

Applications in Targeted Cancer Therapy

Hypoxia-Selective Prodrug Development

N-(2-Hydroxyethyl)-2-nitrobenzamide’s structural analogs (e.g., PR-104A) exploit tumor hypoxia for selective activation . The 2-nitro regioisomer exhibits slower aerobic metabolism than 4-nitro derivatives, reducing off-target toxicity .

Combination Therapy Synergy

Preclinical studies show enhanced efficacy with radiation therapy, where hypoxia induced by radiation sensitizes tumors to nitroreductase-activated metabolites . Synergy with checkpoint inhibitors (e.g., anti-PD-1) is under investigation .

Future Research Directions

Prodrug Optimization

-

Nitro Group Positioning: Para-nitro analogs may improve reduction kinetics but require evaluation of off-target effects .

-

Prodrug Conjugates: Attaching tumor-targeting moieties (e.g., folate ligands) could enhance selectivity .

Analytical Method Development

High-resolution LC-MS/MS protocols are needed to quantify hydroxylamine metabolites in plasma, addressing current limitations in pharmacokinetic profiling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume